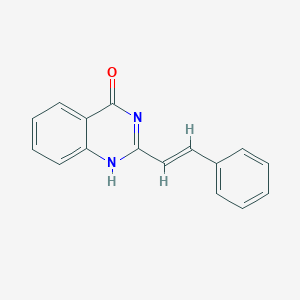

2-Styrylquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4765-58-6 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C16H12N2O/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)/b11-10+ |

InChI Key |

JDEJRLXMWUYMSS-ZHACJKMWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Styrylquinazolin 4 3h One

Classical and Established Synthetic Pathways

Traditional methods for synthesizing 2-styrylquinazolin-4(3H)-one have been foundational in quinazoline (B50416) chemistry. These pathways, while effective, sometimes require harsh conditions or multiple steps.

Condensation Reactions Involving Anthranilic Acid and Styrylcarboxylic Acids

One of the fundamental approaches to constructing the this compound scaffold involves the condensation of anthranilic acid or its derivatives with styrylcarboxylic acids. researchgate.netmdpi.com This method is a direct route to the quinazolinone core. The process typically involves an initial acylation of the anthranilic acid, followed by a cyclization step. sci-hub.se The reaction of anthranilic acid with styrylcarboxylic acids, often followed by the introduction of an amine, leads to the formation of the desired product. researchgate.netmdpi.com

Knoevenagel Condensation with 2-Methyl-3-substituted Quinazolin-4(3H)-ones

The Knoevenagel condensation is a widely utilized and versatile method for forming carbon-carbon double bonds. researchgate.netmdpi.comresearchgate.net In the context of this compound synthesis, this reaction involves the condensation of a 2-methyl-3-substituted quinazolin-4(3H)-one with an aromatic aldehyde. researchgate.netmdpi.comresearchgate.net This reaction is typically catalyzed by an acid or a base. researchgate.netmdpi.comresearchgate.net For instance, 6-bromo-2-methylquinazolin-4-one can be condensed with various benzaldehyde (B42025) derivatives in the presence of acetic acid under reflux to yield the corresponding 2-(arylethenyl)-6-bromoquinazolin-4(3H)-ones. mdpi.com The styryl group is introduced by the reaction of the activated methyl group of the quinazolinone with the aldehyde. mdpi.com Although effective, this method can sometimes be limited by the need for multi-step procedures and potentially harsh reaction conditions. researchgate.net

Amidation of 2-Aminobenzonitrile (B23959) Followed by Oxidative Ring Closure

Another established route involves the amidation of 2-aminobenzonitrile with 3-arylacryloyl chlorides. researchgate.netmdpi.comijcce.ac.ir This initial step forms an N-acylated intermediate. Subsequent oxidative ring closure, typically carried out under basic conditions, facilitates the formation of the quinazolinone ring, yielding the this compound product. researchgate.netmdpi.comijcce.ac.ir This method is part of a broader class of syntheses that utilize derivatives of 2-aminobenzoic acid, such as 2-aminobenzonitrile, which are common starting materials for quinazolinone synthesis. mdpi.commdpi.com

Advanced and Green Synthetic Protocols

In recent years, a focus on developing more efficient, environmentally friendly, and atom-economical synthetic methods has led to the emergence of advanced protocols for this compound synthesis.

One-Pot Multicomponent Reactions (MCR)

One-pot multicomponent reactions (MCRs) represent a significant advancement in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step, which is both time-efficient and reduces waste. nih.gov

A notable green synthetic protocol involves the one-pot tandem condensation of isatoic anhydrides, amines, and orthoesters. mdpi.comrsc.org This multicomponent reaction can be extended to include an aldehyde, leading directly to highly functionalized (E)-3-aryl/heteroaryl-2-styrylquinazolin-4(3H)-ones. rsc.orgresearchgate.net These reactions can be performed under catalyst- and solvent-free conditions, often utilizing classical heating or microwave irradiation to afford excellent yields. rsc.orgresearchgate.net The use of isatoic anhydride (B1165640) as a starting material is advantageous due to its versatility in the synthesis of quinazolinone derivatives. researchgate.netmdpi.com An alternative, environmentally friendly approach utilizes citric acid as a catalyst for the three-component reaction of isatoic anhydride, anilines, and cinnamaldehydes in methanol. mdpi.compreprints.org The resulting (E)-3-aryl-2-styryl-2,3-dihydroquinazolin-4-(1H)-ones can then be easily oxidized to the final this compound products. mdpi.compreprints.org

Below is an interactive data table summarizing the yields of various this compound derivatives synthesized via a one-pot tandem condensation reaction.

| Entry | Isatoic Anhydride | Amine | Orthoester | Aldehyde | Product | Yield (%) |

| 1 | Unsubstituted | Aniline | Triethyl orthoformate | Benzaldehyde | (E)-3-Phenyl-2-styrylquinazolin-4(3H)-one | 91 |

| 2 | 5-Bromo | 4-Fluoroaniline | Triethyl orthoformate | 4-Chlorobenzaldehyde | (E)-3-(4-Fluorophenyl)-2-(4-chlorostyryl)-6-bromoquinazolin-4(3H)-one | 88 |

| 3 | 5-Nitro | 4-Methoxyaniline | Triethyl orthoacetate | 4-Methylbenzaldehyde | (E)-3-(4-Methoxyphenyl)-2-(4-methylstyryl)-6-nitroquinazolin-4(3H)-one | 85 |

| 4 | Unsubstituted | Benzylamine | Triethyl orthoformate | Cinnamaldehyde | (E)-3-Benzyl-2-styrylquinazolin-4(3H)-one | 90 |

Catalyst-Free and Solvent-Free Approaches

The development of environmentally benign synthetic protocols has led to the exploration of catalyst- and solvent-free methods for preparing this compound and its derivatives. These approaches are advantageous as they reduce chemical waste and avoid the use of potentially toxic catalysts and solvents. rsc.orgresearchgate.net

One notable method involves the direct condensation of 2-methylquinazolinones with aromatic aldehydes under solvent-free conditions at elevated temperatures. acs.orgnih.gov For instance, a library of 39 different this compound derivatives was synthesized through a two-step, one-pot parallel process. The initial step was a three-component condensation of anthranilic acids, acetic anhydride, and ammonium (B1175870) acetate (B1210297) at 250 °C. This was immediately followed by the catalyst-free condensation of the in situ generated 2-methylquinazolinones with various aromatic aldehydes. acs.orgnih.gov This method highlights the efficiency of solvent-free reactions in producing a diverse range of compounds.

Another green approach involves a one-pot, three-component reaction of isatoic anhydride, an amine, and an orthoester, which proceeds under classical heating at 120°C or microwave irradiation at 140°C without any catalyst or solvent. rsc.org By substituting the amine with ammonium acetate, 2-substituted quinazolin-4(3H)-ones can be formed. This strategy can be further extended to a tandem condensation with an aldehyde to yield (E)-3-aryl/heteroaryl-2-styrylquinazolin-4(3H)-ones. rsc.org

The coupling of 2-methyl quinazolinones with isatins represents another significant catalyst- and solvent-free reaction. This method provides highly diastereoselective access to schizocommunin analogues, which are structurally related to 2-styrylquinazolin-4(3H)-ones, in excellent yields (up to 97%). nih.gov The reaction is typically performed by heating the reactants at 180°C for 6 hours. nih.gov

Table 1: Examples of Catalyst-Free and Solvent-Free Synthesis of this compound Derivatives

| Starting Materials | Reaction Conditions | Product Type | Yield | Reference |

| Anthranilic acids, acetic anhydride, ammonium acetate, aromatic aldehydes | 250°C, 30 min (microwave) | This compound derivatives | Not specified | acs.orgnih.gov |

| Isatoic anhydride, amine, orthoester, aldehyde | 120°C (classical) or 140°C (microwave) | (E)-3-Aryl/heteroaryl-2-styrylquinazolin-4(3H)-ones | Excellent | rsc.org |

| 2-Methyl quinazolinones, isatins | 180°C, 6 h | Schizocommunin analogues | Up to 97% | nih.gov |

Polyethylene Glycol (PEG)-Mediated Synthesis

Polyethylene glycol (PEG) has emerged as a green and efficient reaction medium for the synthesis of 2-styrylquinazolin-4(3H)-ones. tandfonline.comtandfonline.com Its properties, such as thermal stability, commercial availability, and recyclability, make it an attractive alternative to conventional organic solvents.

A tandem synthesis approach using PEG-600 has been successfully employed. tandfonline.comtandfonline.com The process begins with the condensation of anthranilamide with acetic anhydride in PEG-600 at 100°C to produce 2-methyl-3H-quinazoline-4-one. This intermediate is then reacted with various benzaldehydes in the same pot at 100°C for 2-3 hours to afford 2-styrylquinazolin-4-ones in excellent yields. tandfonline.comtandfonline.com The use of PEG-600 as the reaction medium facilitates the entire reaction sequence without the need to isolate the intermediates. tandfonline.com

Furthermore, N-substituted-2-styrylquinazolin-4-ones can be synthesized in a tandem manner within PEG-600. tandfonline.comtandfonline.com This can be achieved by either N-alkylation of the pre-formed 2-styrylquinazolin-4-one or by first N-alkylating the 2-methylquinazolin-4-one intermediate followed by condensation with a benzaldehyde. Both pathways proceed efficiently in PEG-600 at 100°C without the requirement of a base. tandfonline.com

Table 2: PEG-600-Mediated Tandem Synthesis of 2-Styrylquinazolin-4-ones

| Step | Reactants | Reaction Conditions | Product | Yield | Reference |

| 1 | Anthranilamide, Acetic Anhydride | PEG-600, 100°C, 1 hr | 2-Methyl-3H-quinazoline-4-one | 85% | tandfonline.com |

| 2 | 2-Methyl-3H-quinazoline-4-one, Benzaldehydes | PEG-600, 100°C, 1-2 hr | 2-Styrylquinazolin-4-ones | Excellent | tandfonline.comtandfonline.com |

| 3 | 2-Styrylquinazolin-4-ones, Alkylating agents (DMS, DES, Ph-CH2-Cl) | PEG-600, 100°C, 1-2 hr | N-substituted-2-styrylquinazolin-4-ones | 87-91% | tandfonline.com |

Solid-State Synthesis via Physical Grinding

Solid-state synthesis through physical grinding offers a green and efficient alternative to traditional solution-phase reactions for preparing 2-styrylquinazolin-4(3H)-ones. This solvent-free method often leads to higher yields, shorter reaction times, and simpler work-up procedures. Research has shown that green synthetic methods like physical grinding can provide better yields and product quality in less time compared to conventional methods, even those using green solvents. researchgate.net This technique aligns with the principles of green chemistry by minimizing waste and energy consumption.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods.

Parallel Microwave Synthesis and High-Throughput Platform Applications

The application of parallel microwave synthesis has significantly enhanced the efficiency of generating libraries of this compound derivatives. acs.orgnih.gov A high-throughput reaction platform utilizing sealed HPLC/GC vials placed in a microwave-absorbing silicon carbide plate allows for the simultaneous synthesis of multiple compounds. acs.orgnih.gov This setup can handle reaction volumes of 0.5–1.5 mL at temperatures up to 250°C and pressures around 20 bar. acs.orgnih.gov

Oxidative Cyclization and Dehydrogenation Reactions

Oxidative reactions play a crucial role in the synthesis of the fully aromatic this compound core from its partially saturated precursors.

Iodine/DMSO-Mediated Oxidation of Dihydroquinazolinone Precursors

A mild and efficient method for the synthesis of (E)-3-aryl-2-styrylquinazolin-4(3H)-ones involves the oxidation of their corresponding (E)-3-aryl-2-styryl-2,3-dihydroquinazolin-4(1H)-one precursors using an iodine/dimethyl sulfoxide (B87167) (I2/DMSO) system. mdpi.compreprints.org This method is considered environmentally friendly due to its efficiency, atom economy, low cost, and mild reaction conditions. mdpi.comresearchgate.net

The dihydroquinazolinone precursors are first synthesized through a three-component condensation of isatoic anhydride, anilines, and cinnamaldehydes, often catalyzed by an organocatalyst like citric acid. mdpi.compreprints.org These intermediates are then subjected to oxidation. The reaction typically involves treating the dihydro-derivative with 20 mol% of iodine in DMSO at 100°C for about an hour. mdpi.com This process smoothly transforms the dihydroquinazolinones into the desired aromatic quinazolin-4(3H)-one derivatives in good to excellent yields, ranging from 57% to 91%. mdpi.compreprints.org The I2/DMSO system has proven to be a reproducible and effective catalytic system for this type of transformation. mdpi.comresearchgate.net

Table 3: I2/DMSO-Mediated Oxidation of Dihydroquinazolinone Precursors

| Dihydroquinazolinone Precursor | Reaction Conditions | Product | Yield | Reference |

| 3-(4-Methoxyphenyl)-2-styryl-2,3-dihydroquinazolin-4(1H)-one | 20 mol% I2, DMSO, 100°C, 1 hr | 3-(4-Methoxyphenyl)-2-styrylquinazolin-4(3H)-one | 91% | mdpi.com |

| 3-Phenyl-2-styryl-2,3-dihydroquinazolin-4(1H)-one | 20 mol% I2, DMSO, 100°C, 1 hr | 3-Phenyl-2-styrylquinazolin-4(3H)-one | 57% | mdpi.com |

| 3-(3,4-Dimethoxyphenyl)-2-styryl-2,3-dihydroquinazolin-4(1H)-one | 20 mol% I2, DMSO, 100°C, 1 hr | 3-(3,4-Dimethoxyphenyl)-2-styrylquinazolin-4(3H)-one | 87% | mdpi.compreprints.org |

| 3-(4-Methoxyphenyl)-2-(2-methoxystyryl)-2,3-dihydroquinazolin-4(1H)-one | 20 mol% I2, DMSO, 100°C, 1 hr | 3-(4-Methoxyphenyl)-2-(2-methoxystyryl)-quinazolin-4(3H)-one | 86% | mdpi.com |

Post-Synthetic Derivatization Strategies

Post-synthetic derivatization of the this compound nucleus is a key strategy for generating molecular diversity and modulating pharmacological activity. These modifications typically target specific positions on the quinazolinone ring system, such as the C6, C8, and N3 atoms, or involve alterations to the styryl substituent.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is particularly valuable for this purpose. researchgate.netmdpi.com The general catalytic cycle involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetallation with the boronic acid in the presence of a base, and concludes with a reductive elimination step to yield the coupled product and regenerate the catalyst. mdpi.comnih.gov

In the context of this compound, this methodology has been effectively used to introduce aryl substituents. A notable application is the synthesis of 6-aryl-2-styrylquinazolin-4(3H)-ones through the Suzuki-Miyaura cross-coupling of 6-bromo-2-styrylquinazolin-4(3H)-one with various arylboronic acids. semanticscholar.org This reaction enables the direct linkage of a new aryl group to the quinazolinone core, significantly expanding the structural diversity of the parent compound. semanticscholar.org

Table 1: Example of Suzuki-Miyaura Cross-Coupling

| Substrate | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 6-bromo-2-styrylquinazolin-4(3H)-one | Arylboronic acid | Palladium catalyst, Base | 6-aryl-2-styrylquinazolin-4(3H)-one | semanticscholar.org |

Substitution at the N3 position of the quinazolinone ring is a common and effective strategy for modifying the molecule's properties. The introduction of various aryl, heteroaryl, alkyl, or cycloalkyl groups at this position can significantly influence biological activity. researchgate.net

A versatile method for achieving N-substitution is through a one-pot, multi-component reaction. For instance, (E)-3-aryl/heteroaryl-2-styrylquinazolin-4(3H)-ones can be synthesized via a tandem condensation involving isatoic anhydride, a primary amine, an orthoester (like triethyl orthoacetate), and an aromatic aldehyde. researchgate.net The choice of the primary amine directly determines the substituent at the N3 position. This approach is highly efficient and compatible with a wide range of functional groups on both the amine and the aldehyde. researchgate.net

Table 2: Synthesis of N3-Substituted 2-Styrylquinazolin-4(3H)-ones

| Reactant 1 | Reactant 2 (Amine) | Reactant 3 | Reactant 4 | Product Type | Reference |

|---|---|---|---|---|---|

| Isatoic anhydride | Aryl/Heteroaryl/Alkyl amine | Triethyl orthoacetate | Styrene aldehyde | (E)-3-Aryl/Heteroaryl/Alkyl-2-styrylquinazolin-4(3H)-one | researchgate.net |

Integrating additional heterocyclic rings into the this compound structure is a proven strategy to enhance or introduce new biological activities. researchgate.net These moieties are most frequently attached at the N3 position, creating complex, multi-functional molecules. unipa.itnih.gov

Several synthetic routes facilitate the incorporation of heterocycles. One common method involves the reaction of 3-amino-2-phenylquinazolin-4(3H)-one with various aldehydes to form Schiff bases, which can then be further cyclized. mdpi.com Another direct approach involves using a heterocycle-bearing amine in a multi-component reaction, as described for N-substitution. openmedicinalchemistryjournal.com Examples of successfully incorporated heterocycles include 1,3,4-thiadiazole, thiazole, and benzothiazole (B30560) rings. unipa.itopenmedicinalchemistryjournal.com For example, 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives have been synthesized and evaluated for their biological potential. nih.gov Similarly, 3-thiazole substituted this compound derivatives have been prepared, demonstrating the versatility of this approach. unipa.it An ionic liquid-mediated, one-pot synthesis has also been developed for producing 3-benzothiazolyl-2-styrylquinazolin-4(3H)-ones. openmedicinalchemistryjournal.com

Table 3: Examples of Incorporated Heterocyclic Moieties at the N3-Position

| Core Structure | Incorporated Heterocycle | Resulting Compound Class | Reference |

|---|---|---|---|

| This compound | 1,3,4-Thiadiazole | 3-(1,3,4-Thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-ones | unipa.itnih.gov |

| This compound | Thiazole | 3-Thiazolyl-2-styrylquinazolin-4(3H)-ones | unipa.it |

| This compound | Benzothiazole | 3-Benzothiazolyl-2-styrylquinazolin-4(3H)-ones | openmedicinalchemistryjournal.com |

Compound Index

Spectroscopic and Crystallographic Characterization of 2 Styrylquinazolin 4 3h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 2-styrylquinazolin-4(3H)-one derivatives, offering deep insights into the molecular structure by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the various proton environments within the this compound scaffold. The spectra of these compounds are characterized by distinct signals corresponding to the quinazolinone core, the styryl moiety, and any substituents.

A key feature in the ¹H NMR spectra of this compound derivatives is the signal for the N-H proton of the quinazolinone ring, which typically appears as a broad singlet at a downfield chemical shift, often around δ 12.5 ppm, and is exchangeable with D₂O. heteroletters.orgrsc.org The protons of the quinazolinone's aromatic ring typically appear as a multiplet in the range of δ 7.45-8.22 ppm. heteroletters.org

The vinyl protons of the styryl group are particularly diagnostic. They appear as two doublets, and their coupling constant (J) is indicative of the stereochemistry of the double bond. For the trans or E-isomer, which is commonly formed, the coupling constant is typically greater than 16 Hz. mdpi.com These vinylic protons often resonate at approximately δ 6.96-7.06 ppm and δ 7.94-7.97 ppm. heteroletters.org The aromatic protons of the styryl group, along with those of the quinazolinone ring, contribute to a complex multiplet region in the spectrum. heteroletters.org

Substituents on either the quinazolinone or the styryl ring will influence the chemical shifts and splitting patterns of nearby protons. For instance, electron-donating groups generally cause upfield shifts, while electron-withdrawing groups result in downfield shifts. The presence of these substituents is confirmed by the appearance of new signals in the spectrum, such as a singlet for a methoxy (B1213986) group (OCH₃) at around δ 3.80 ppm. heteroletters.org

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives

| Compound | NH | Aromatic-H (Quinazolinone) | Aromatic-H (Styryl) | Vinylic-H | Other Signals |

| This compound | 12.33 (s, 1H) heteroletters.org | 7.64-8.11 (m) heteroletters.org | 7.40-7.4 (m, 4H) heteroletters.org | 6.98-7.02 (d, 1H, J=14 Hz), 7.64-8.11 (m, 1H) heteroletters.org | |

| 6-Bromo-2-styrylquinazolin-4(3H)-one | 12.81 (s, 1H) nih.gov | 8.43 (d, 1H, J=1.8 Hz), 8.25 (d, 1H, J=1.8 Hz) nih.gov | 7.75-7.77 (m, 2H), 7.51-7.59 (m, 3H) nih.gov | 8.08 (d, 1H, J=12 Hz), 7.08 (d, 1H, J=12 Hz) nih.gov | |

| 2-(4-Chlorostyryl)-quinazolin-4(3H)-one | 12.33 (s, 1H) heteroletters.org | 7.64-8.11 (m, 4H) heteroletters.org | 7.40-7.4 (m, 4H) heteroletters.org | 6.98-7.02 (d, 1H, J=14 Hz), 7.64-8.11 (m, 1H) heteroletters.org | |

| 2-(4-Methoxystyryl)-quinazolin-4(3H)-one | 12.33 (s, 1H) heteroletters.org | 7.00-8.21 (m, 4H) heteroletters.org | 7.00-8.21 (m, 3H) heteroletters.org | 6.98-7.02 (d, 1H, J=14 Hz), 7.00-8.21 (m, 1H) heteroletters.org | 3.80 (s, 3H, OCH₃) heteroletters.org |

Note: Chemical shifts are reported in parts per million (ppm) downfield from an internal standard (TMS). The multiplicity of the signals is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

In the ¹³C NMR spectra of this compound derivatives, the carbonyl carbon (C=O) of the quinazolinone ring is typically observed at a downfield chemical shift, often in the range of δ 162-164 ppm. rsc.orgrsc.org The carbon atoms of the quinazolinone and styryl aromatic rings resonate in the region of approximately δ 110-150 ppm. The vinylic carbons of the styryl group also appear in this region. Quaternary carbons, such as C-2 and C-8a of the quinazolinone ring, can also be identified. The C-2 carbon, being attached to two nitrogen atoms and part of a conjugated system, typically resonates around δ 152 ppm. rsc.org

Substituents on the aromatic rings cause predictable shifts in the signals of the carbons to which they are attached and adjacent carbons. For example, an electron-donating methoxy group will shield the attached carbon, causing an upfield shift, while the carbon of the methoxy group itself will appear around δ 55 ppm. mdpi.com The solubility of some derivatives in common NMR solvents like DMSO-d₆ can be limited, which may affect the quality of the ¹³C NMR spectra obtained. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives

| Compound | C=O | C-2 | Aromatic/Vinylic Carbons | Other Signals |

| 2-Phenylquinazolin-4(3H)-one | 162.74 rsc.org | 152.78 rsc.org | 121.44, 126.33, 127.06, 127.98, 128.24, 129.08, 131.87, 133.18, 135.08, 149.19 rsc.org | |

| 2-(p-Tolyl)quinazolin-4(3H)-one | 162.73 rsc.org | 152.65 rsc.org | 121.35, 126.30, 126.83, 127.87, 128.13, 129.64, 130.33, 135.01, 141.89, 149.28 rsc.org | 21.45 (CH₃) rsc.org |

| 6,8-Dibromo-2-(4-bromostyryl)quinazolin-4(3H)-one | 161.0 nih.gov | 143.2 nih.gov | 108.0, 108.8, 117.8, 121.4, 128.2, 129.2, 130.0, 131.3, 137.9, 141.5 nih.gov |

Note: Chemical shifts are reported in parts per million (ppm) downfield from an internal standard (TMS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

A prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the quinazolinone ring, which typically appears in the range of 1660-1700 cm⁻¹. heteroletters.orgnih.gov The N-H stretching vibration of the lactam group is observed as a broad band around 3200-3400 cm⁻¹. heteroletters.orgnih.gov The C=C stretching vibrations of the aromatic rings and the styryl group are found in the region of 1500-1630 cm⁻¹. nih.govvulcanchem.com The C-H stretching vibrations of the aromatic and vinylic protons are usually observed above 3000 cm⁻¹. nih.gov The presence of specific substituents can be confirmed by their characteristic absorption bands, such as the C-Br stretch which appears around 691 cm⁻¹. nih.gov

Interactive Data Table: Key IR Absorption Bands (cm⁻¹) for this compound Derivatives

| Compound | N-H Stretch | C=O Stretch | C=C Stretch (Aromatic/Styryl) | Other Key Bands |

| This compound | ~3460 (broad) heteroletters.org | ~1665 heteroletters.org | ~1600 | |

| 6,8-Dibromo-2-styrylquinazolin-4(3H)-one | 3367 nih.gov | 1672 nih.gov | Not specified | 691 (C-Br stretch) nih.gov |

| 3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one | 3311 vulcanchem.com | 1659 vulcanchem.com | 1630 vulcanchem.com | 1239 (C-N quinazoline (B50416) ring) vulcanchem.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound and its derivatives, mass spectrometry provides crucial confirmation of their molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, often to within a few parts per million, which allows for the unambiguous determination of the elemental composition. The mass spectra of these compounds typically show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used (e.g., electron ionization or electrospray ionization). heteroletters.orgmdpi.com For example, the calculated mass for the [M+H]⁺ ion of C₁₆H₁₂N₂O is 248.0950, and an observed value close to this confirms the structure. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized this compound derivatives. sci-hub.semdpi.com For instance, for a compound with the formula C₁₇H₁₄N₂O₂, the calculated elemental composition would be C 73.37%, H 5.07%, and N 10.07%. sci-hub.se Experimental values that are very close to these calculated percentages would confirm the proposed formula. sci-hub.se

Computational Chemistry and Theoretical Investigations of 2 Styrylquinazolin 4 3h One

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a 2-styrylquinazolin-4(3H)-one derivative, might interact with a protein's active site.

Prediction of Protein-Ligand Binding Modes

Researchers have employed molecular docking to investigate the binding motifs of this compound derivatives with various protein targets implicated in different diseases.

DHFR and TS: In studies targeting cancer, molecular docking has been used to predict the binding interactions of 6-aryl-2-styrylquinazolin-4(3H)-ones within the active sites of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), two crucial enzymes in nucleotide synthesis. nih.gov These in silico analyses help to recognize the hypothetical binding patterns of the compounds. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. While direct docking studies on the parent this compound are not extensively detailed, studies on analogous quinazolin-4(3H)-one derivatives have shown interactions with EGFR, providing a basis for designing 2-styryl derivatives as potential inhibitors.

PPARγ and SUR: In the context of type-2 diabetes, quinazoline-4(3H)-one derivatives have been investigated as potential dual agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ) and the sulfonylurea receptor (SUR). researchgate.net Molecular docking has been instrumental in exploring the binding patterns of these compounds with both PPARγ and SUR, helping to rationalize their anti-hyperglycemic activities. researchgate.netresearchgate.net

Table 1: Representative Molecular Docking Targets for Quinazolin-4(3H)-one Scaffolds

| Target Protein | Therapeutic Area | Role of Docking | References |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Anticancer | To recognize hypothetical binding motifs. | nih.govnih.gov |

| Thymidylate Synthase (TS) | Anticancer | To recognize hypothetical binding motifs. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | To study the mode of interaction with the target receptor. | |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Antidiabetic | To investigate binding patterns. | researchgate.netresearchgate.net |

| Sulfonylurea Receptor (SUR) | Antidiabetic | To investigate binding patterns and fit values. | researchgate.netresearchgate.net |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a technique used in ligand-based drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structures of a set of active compounds, especially when the 3D structure of the biological target is unknown.

For the this compound class, pharmacophore generation has been coupled with molecular docking to better understand the structural requirements for activity against targets like PPARγ and SUR. researchgate.net This approach helps to define the crucial features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that a molecule must possess to interact effectively with the receptor. The resulting models serve as templates for designing new compounds with potentially improved affinity and selectivity. benthamdirect.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis involves creating mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov This method is used to predict the activity of new, unsynthesized compounds and to understand which structural properties are most influential for the desired biological effect.

For quinazolin-4(3H)-one derivatives, QSAR studies have been conducted to gain insights into their various activities. nih.govnih.gov For instance, preliminary QSAR studies on 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones used computer-derived property descriptors and partition coefficients to correlate structure with antibacterial activity. nih.gov In another study, two QSAR models were generated to explore the structural requirements governing the biological activities of quinazoline-4(3H)-one-sulfonylurea hybrids against PPARγ and SUR. researchgate.net These models provide a framework for future drug development by predicting the potency of novel derivatives based on their structural modifications. nih.gov

Table 2: Application of QSAR in Quinazolin-4(3H)-one Research

| Compound Class | Target Activity | QSAR Goal | References |

|---|---|---|---|

| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones | Antibacterial | Correlate structure with activity using property descriptors. | nih.gov |

| Quinazoline-4(3H)-one-sulfonylurea hybrids | PPARγ and SUR agonism | Explore structural requirements for dual activity. | researchgate.net |

| Iodinated 4-(3H)-Quinazolinones | Antitumor | Develop models to design more potent agents. | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net For this compound and its analogs, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.net

Studies have used DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311++G(d,p), to calculate optimized bond lengths and bond angles, which show good agreement with experimental data. researchgate.netresearchgate.netsemanticscholar.org These calculations are fundamental for understanding the molecule's ground state structure and provide the foundation for further computational analyses like molecular docking and electronic property characterization. researchgate.net

Theoretical Characterization of Electronic Properties (e.g., HOMO-LUMO Gaps)

DFT calculations are also used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. aimspress.com

For quinazolin-4(3H)-one derivatives, the calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis is crucial for explaining the mechanisms of action, such as antioxidant activity, and for predicting the reactive sites within the molecule. aimspress.com

Table 3: Calculated Electronic Properties for Representative Quinazolinone Derivatives

| Method/Basis Set | Property | Significance | References |

|---|---|---|---|

| B3LYP/6-31G* | HOMO-LUMO Energies | Confirms intramolecular charge transfer. | researchgate.net |

| B3LYP/6-311++G(d,p) | HOMO-LUMO Gap | Indicates chemical reactivity and stability. | researchgate.netsemanticscholar.org |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies probable sites for electrophilic/nucleophilic attack. | aimspress.com |

Structure Activity Relationship Sar Studies of 2 Styrylquinazolin 4 3h One Analogues

Impact of Substituents on Biological Activity Profiles

Substitutions on the benzene (B151609) ring of the quinazolinone core, particularly at position 6, have been shown to be a critical determinant of biological activity. Research indicates that the introduction of specific functional groups at this position can significantly enhance the antimitotic and antimicrobial properties of 2-styrylquinazolin-4(3H)-one analogues.

Studies focusing on antimitotic activity have revealed that the presence of a halogen atom at position 6 consistently improves potency. For instance, the introduction of chlorine at this position is a feature in several potent analogues. nih.gov A comprehensive review of quinazolinone derivatives highlighted that the presence of a halogen at the 6-position can enhance both antimicrobial and anticancer activities. nih.gov Specifically, a compound identified as 6-Chloro-3-(pyrimidin-2-yl)-2-styryl quinazolin-4(3H)-one demonstrates the strategic importance of this substitution in conjunction with modifications at other positions. nih.gov

Beyond halogens, small hydrophobic groups at position 6 have also been found to augment the antimitotic effects of these compounds. This suggests that both electronic and steric factors at this position play a role in the interaction with biological targets like tubulin. Furthermore, SAR analyses in broader quinazolinone classes have shown that antifungal activity can be optimized when substitution occurs at position 6. mdpi.com The nature of the substituent is key; for example, in some quinazoline (B50416) series, an iodo-group at C-6 was found to be detrimental to activity, underscoring the nuanced effects of different halogens.

The introduction of aryl groups at position 6, while less extensively documented specifically for the 2-styryl subclass, is a known strategy for modifying the biological profile of quinazolinones, often influencing their cytotoxic and antimicrobial profiles.

The 2-styryl moiety is a cornerstone of the biological activity of this class of compounds, contributing significantly to their antimitotic, cytotoxic, and antimicrobial effects. This group's size, conformation, and electronic properties are crucial for effective interaction with biological targets.

The presence of the 2-styryl group has been directly linked to the enhancement of antimicrobial activity in various quinazolinone derivatives. researchgate.net Substitutions on the phenyl ring of the styryl group can further modulate this activity. For example, studies on a series of analogues revealed that the position of a methoxy (B1213986) substituent on the styryl ring had a direct and significant impact on cytotoxicity. nih.govrsc.org A clear trend was observed where cytotoxic potency decreased as the methoxy group was moved from the ortho- to the meta- and finally to the para-position. nih.govrsc.org This highlights the stringent steric and electronic requirements for optimal activity.

Specific substitutions on the styryl ring have yielded compounds with notable potency. Analogues such as 2-(4-hydroxystyryl)quinazolin-4(3H)-one, 2-(2-methoxystyryl)quinazolin-4(3H)-one, and 2-(3-methoxystyryl)quinazolin-4(3H)-one have all demonstrated broad-spectrum cytotoxic activity with sub-micromolar potency against various human cancer cell lines. nih.govrsc.org The unsubstituted this compound itself also exhibits potent cytotoxicity. rsc.org The contribution of the styryl group to the activity of related scaffolds like styrylchromones has also been noted, suggesting its general importance as a pharmacophore. nih.gov

Position 3 of the quinazolinone ring, the nitrogen atom of the pyrimidine (B1678525) ring, is another key site for structural modification that profoundly influences the biological profile of this compound analogues. A variety of substituents, including aryl, heteroaryl, and alkyl groups, have been introduced at this position, often leading to enhanced or diversified activity.

The introduction of substituted aryl groups at the N3-position has been explored in the development of agents with antimalarial activity. researchgate.net For instance, 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones have been identified as a potential scaffold for antimalarial agents. researchgate.net

Furthermore, incorporating heteroaryl moieties at this position has proven to be a successful strategy for augmenting antimicrobial activity. Research has shown that 3-[5-(4-substituted)phenyl-1,3,4-thiadiazole-2-yl]-2-styrylquinazolin-4(3H)-ones and related 3-thiazole-substituted analogues exhibit significant antibacterial activity. researchgate.net The combination of a 6-chloro substituent and a pyrimidin-2-yl group at position 3 in a this compound scaffold has been noted in compounds with potent cytotoxic activity. nih.gov These findings underscore the synergistic effect of combining optimal substituents at positions 2, 3, and 6 to maximize biological efficacy. nih.gov The synthesis of various (E)-3-aryl/heteroaryl-2-styrylquinazolin-4(3H)-ones has been a focus of medicinal chemistry, aiming to explore the vast chemical space and identify novel therapeutic candidates. rsc.org

Relationship between Structural Features and Specific Research-Oriented Activities (e.g., Antimitotic, Antimicrobial, Cytotoxic Potency in Cell Lines)

The specific biological activities of this compound analogues are a direct consequence of their distinct structural features, as established by SAR studies. These compounds have been primarily investigated for their antimitotic, cytotoxic, and antimicrobial properties.

Antimitotic and Cytotoxic Activity:

A primary mechanism of action for the anticancer effects of this class is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to mitotic arrest. researchgate.net The entire this compound structure is considered essential for this antimitotic activity. SAR studies have established that substitutions at position 6 with halides or small hydrophobic groups enhance this effect. researchgate.net

The cytotoxic potency of these compounds has been evaluated against a broad panel of human cancer cell lines, including colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), and ovarian (A2780) cancer cells. rsc.org Several analogues have shown sub-micromolar growth inhibition values. nih.govrsc.org For example, 2-(2-methoxystyryl)quinazolin-4(3H)-one and 2-(3-methoxystyryl)quinazolin-4(3H)-one showed reduced microtubule formation, consistent with tubulin inhibition, and induced G2/M cell cycle arrest. nih.govrsc.org The position of the methoxy group on the styryl ring was directly correlated with both cytotoxicity and the degree of tubulin polymerization inhibition, with the ortho-substituted analogue being more potent than the meta- and para-substituted versions. nih.govrsc.org

| Compound | Substitution on 2-Styryl Moiety | Observed Activity | Reference |

|---|---|---|---|

| 2-(2-methoxystyryl)quinazolin-4(3H)-one | 2-Methoxy | Sub-µM cytotoxic potency; Tubulin polymerization inhibitor; Induces G2/M cell cycle arrest | nih.govrsc.org |

| 2-(3-methoxystyryl)quinazolin-4(3H)-one | 3-Methoxy | Sub-µM cytotoxic potency; Reduced microtubule formation | nih.govrsc.org |

| 2-(4-methoxystyryl)quinazolin-4(3H)-one | 4-Methoxy | Least active in the methoxy series | nih.govrsc.org |

| 2-(4-hydroxystyryl)quinazolin-4(3H)-one | 4-Hydroxy | Sub-µM cytotoxic potency | rsc.org |

| This compound | Unsubstituted | Sub-µM cytotoxic potency | rsc.org |

Antimicrobial Activity:

The quinazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents. eco-vector.com For the this compound series, specific structural modifications have been shown to impart significant antimicrobial properties. The presence of the 2-styryl moiety itself is considered to enhance this activity. researchgate.net

General Requirements for the Quinazolinone Scaffold Integrity for Activity

The biological activities of this compound and its analogues are not solely dependent on the peripheral substituents but also on the structural integrity of the core quinazolinone scaffold itself. This heterocyclic fused ring system is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.govnih.gov

For the antimitotic activity observed in the this compound series, research has suggested that the entire quinazolinone structure is required for activity. This implies that the specific arrangement of the fused benzene and pyrimidine rings, including the ketone at position 4 and the nitrogen at position 3, is fundamental for the molecule's ability to interact with its target, such as the colchicine (B1669291) binding site on tubulin. Any significant alteration to this core, such as ring opening or substitution that drastically changes its planarity or electronic distribution, would likely lead to a substantial loss of activity.

The versatility of the quinazolinone scaffold allows it to serve as a rigid framework upon which various pharmacophoric groups can be strategically placed. The planarity and aromaticity of the system are key features that facilitate interactions like pi-pi stacking with biological macromolecules. Therefore, maintaining the integrity of the 4(3H)-quinazolinone core is a general prerequisite for preserving the potent and diverse biological activities exhibited by its derivatives. nih.govresearchgate.net

Molecular Mechanisms of Action Explored in 2 Styrylquinazolin 4 3h One Research

Enzyme and Receptor Target Modulation

In addition to their effects on tubulin, derivatives of the quinazolinone scaffold have been explored as inhibitors of other key cellular enzymes.

The quinazoline (B50416) scaffold is structurally similar to portions of folic acid, leading to investigations of its potential to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of purines and pyrimidines. researchgate.net DHFR inhibitors can prevent the proliferation of rapidly dividing cells, making them effective anticancer agents. wikipedia.orgmdpi.com While research has focused on various quinazolinone analogs as DHFR inhibitors, the direct and potent inhibitory activity of 2-styrylquinazolin-4(3H)-one on DHFR is an area of ongoing investigation. nih.govnih.gov Molecular docking studies have suggested that quinazoline-4(3H)-one derivatives can occupy the same cavity in the DHFR protein molecule as the natural ligand folic acid and the known inhibitor methotrexate. researchgate.net

Thymidylate Synthase (TS) Inhibition

Derivatives of the quinazolinone core structure have been identified as potent inhibitors of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. The inhibition of TS by these nonclassical antifolates disrupts the supply of necessary precursors for DNA synthesis, leading to cellular growth inhibition.

Research has described two series of nonclassical TS inhibitors based on the quinazoline framework. One series, 2-amino-10-propargyl-5,8-dideazafolic acid derivatives, demonstrated significant inhibitory potency against L1210 TS, with IC50 values ranging from 0.51 to 11.5 µM. acs.org A second series of analogous 2-desamino derivatives also showed significant, albeit slightly diminished, TS inhibition. acs.org Despite a minor reduction in direct enzyme inhibition (a 3- to 9-fold loss) compared to their 2-amino counterparts, these 2-desamino analogues exhibited greater cytotoxicity against cancer cell lines. nih.gov For instance, the 2-desamino analogue 8e was found to be 8.5-fold more active against L1210 cells, with an ID50 of 0.4 µM, a result attributed to enhanced cellular penetration. nih.gov This suggests that the quinazolinone scaffold is a viable backbone for developing potent TS inhibitors. acs.org

Table 1: Thymidylate Synthase (TS) Inhibition by Quinazolinone Derivatives

| Compound Series | Target | Measurement | Value | Reference |

|---|---|---|---|---|

| 2-Amino Derivatives (10a-j) | L1210 TS | IC50 | 0.51 - 11.5 µM | acs.org |

| 2-Desamino Analogue (8e) | L1210 Cells | ID50 | 0.4 µM | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The quinazolinone scaffold is a well-established pharmacophore in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, plays a crucial role in the progression of various cancers. Quinazoline derivatives have been successfully developed as potent and selective tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain. eurekaselect.com

More advanced research has led to the development of quinazolinones as fourth-generation allosteric inhibitors. eco-vector.com These compounds can target EGFR variants that have developed resistance to earlier generations of inhibitors, such as those with the T790M "gatekeeper" mutation or the C797S mutation, which confers resistance to covalent inhibitors like osimertinib. eco-vector.com In vitro studies of newly synthesized quinazoline derivatives have demonstrated significant cytotoxic effects against cancer cell lines. For example, compounds designated L4, L15, and L10 showed potent activity against the MCF-7 breast cancer cell line with IC50 values of 80, 60, and 1 µM, respectively. nih.gov Molecular modeling suggests these compounds bind effectively to the EGFR active site, with key interactions involving residues such as Met769. nih.gov

Table 2: EGFR Inhibition by Quinazolinone Derivatives against MCF-7 Cell Line

| Compound | Measurement | Value | Reference |

|---|---|---|---|

| L4 | IC50 | 80 µM | nih.gov |

| L15 | IC50 | 60 µM | nih.gov |

| L10 | IC50 | 1 µM | nih.gov |

Binding to DD-Transpeptidases for Cell Wall Biosynthesis Inhibition

Certain 4(3H)-quinazolinone derivatives have been investigated as a novel class of antibacterials that function by inhibiting bacterial cell wall synthesis. Their mechanism is analogous to that of β-lactam antibiotics, targeting the penicillin-binding proteins (PBPs) that function as DD-transpeptidases. eco-vector.com These enzymes are essential for the final step of peptidoglycan synthesis, catalyzing the cross-linking of peptide chains to create a stable cell wall. eco-vector.com Inhibition of this process leads to a compromised cell wall and ultimately bacterial cell death. eco-vector.com

A key target in resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is PBP2a, which has a low affinity for most β-lactams. acs.org Notably, a novel antibacterial compound with a 4(3H)-quinazolinone core was identified that inhibits PBP2a through a unique allosteric mechanism. acs.org Crystallographic analysis revealed that the quinazolinone compound binds to an allosteric site a remarkable 60 Å away from the DD-transpeptidase active site. acs.org This binding induces a conformational change that ultimately leads to the opening of the active site, inhibiting its function. acs.org This allosteric inhibition mechanism represents a significant advantage, as it bypasses resistance mechanisms that affect the active site directly. acs.orgeco-vector.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Sulfonylurea Receptor (SUR) Agonism

In the context of metabolic diseases, novel hybrid molecules combining the quinazolin-4(3H)-one scaffold with a sulfonylurea moiety have been designed and synthesized. acs.org These hybrids were developed to act as dual agonists for the peroxisome proliferator-activated receptor gamma (PPARγ) and the sulfonylurea receptor (SUR), both of which are critical targets in the management of type-2 diabetes mellitus. acs.org

PPARγ is a nuclear receptor that regulates fatty acid storage and glucose metabolism, while SUR is a component of the ATP-sensitive potassium channel in pancreatic β-cells, which controls insulin (B600854) secretion. By simultaneously targeting both receptors, these hybrid compounds aim to provide a multi-pronged therapeutic effect. In vivo evaluation of these quinazoline-4(3H)-one-sulfonylurea hybrids in hyperglycemic rat models demonstrated potent anti-hyperglycemic activity. Several compounds, including 19a, 19d, 19f, and 25g, were shown to significantly reduce blood glucose levels by 40.43%, 46.42%, 41.23%, and 42.50%, respectively, validating this dual-agonist approach. acs.org

Table 4: Anti-Hyperglycemic Activity of Quinazolin-4(3H)-one-Sulfonylurea Hybrids

| Compound | Measurement | Value | Reference |

|---|---|---|---|

| 19a | Reduction in Blood Glucose | 40.43% | acs.org |

| 19d | Reduction in Blood Glucose | 46.42% | acs.org |

| 19f | Reduction in Blood Glucose | 41.23% | acs.org |

| 25g | Reduction in Blood Glucose | 42.50% | acs.org |

Advanced Material Applications and Photophysical Properties of 2 Styrylquinazolin 4 3h One

Fluorescence and Luminescence Characteristics

The fluorescent and luminescent properties of 2-styrylquinazolin-4(3H)-one derivatives are of considerable interest for their potential in various optical applications. These characteristics are governed by the molecule's electronic structure and can be finely tuned by chemical modifications and the surrounding environment.

Emission Spectra, Quantum Yields, and Solvent Effects

The emission spectra of this compound derivatives are characterized by fluorescence in the blue-green region of the visible spectrum. The exact emission wavelength and the efficiency of this emission, known as the quantum yield, are highly dependent on the nature of substituents on the quinazolinone and styryl moieties, as well as the polarity of the solvent. nih.gov

For instance, studies on 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones, which share a similar structural framework, have demonstrated that these compounds can exhibit high fluorescence quantum yields. nih.gov The introduction of electron-donating groups can enhance the quantum yield, with some derivatives reaching values as high as 89% in toluene (B28343). nih.gov The polarity of the solvent plays a crucial role; a decrease in fluorescence quantum yield is often observed when moving from a nonpolar solvent like toluene to a more polar solvent like acetonitrile (B52724) for derivatives bearing certain electron-donating groups. nih.gov Conversely, other derivatives, such as those with carbazol-9-yl fragments, show an increase in emission intensity in more polar solvents, highlighting the complex interplay between the molecular structure and the solvent environment. nih.gov

The following interactive table provides representative data on the photophysical properties of selected 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-one derivatives, illustrating the impact of substituents and solvent polarity.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| 2-(4'-(diethylamino)styryl)quinazolin-4(3H)-one | Toluene | 410 | 430 | 1180 | - |

| 2-(4'-(diphenylamino)styryl)quinazolin-4(3H)-one | Toluene | - | 490 | - | - |

| 2-(4'-(carbazol-9-yl)styryl)quinazolin-4(3H)-one | Toluene | - | - | - | - |

| 2-(4'-(diethylamino)styryl)quinazolin-4(3H)-one | Acetonitrile | - | 560 | - | - |

| 2-(4'-(diphenylamino)styryl)quinazolin-4(3H)-one | Acetonitrile | - | - | - | - |

Photoinduced E-Z Isomerization Behavior

Photoinduced E-Z (or trans-cis) isomerization is a photochemical process where a molecule undergoes a conformational change around a double bond upon absorption of light. This behavior is a characteristic feature of stilbene (B7821643) and its heteroaromatic analogs, including styryl-substituted compounds. While the synthesis of (E)-3-aryl/heteroaryl-2-styrylquinazolin-4(3H)-ones has been reported, detailed studies focusing specifically on the photoinduced E-Z isomerization dynamics of the parent this compound are not extensively covered in the provided search results. rsc.org However, the study of similar styryl derivatives suggests that this class of compounds is likely to exhibit such photoisomerization, a property that is crucial for applications in photoswitchable materials and molecular machines.

Chemosensor Development and Applications

The quinazolinone scaffold is a versatile platform for the design of chemosensors, which are molecules that signal the presence of specific chemical species through a detectable change, often in their fluorescence properties. The ability to functionalize the quinazolinone ring at various positions allows for the incorporation of specific binding sites for target analytes, leading to the development of highly selective and sensitive sensors.

Design and Synthesis of Quinazolinone-Based Chemosensors

The design of quinazolinone-based chemosensors typically involves the integration of a receptor unit, which is responsible for binding the target analyte, with the quinazolinone fluorophore. The synthesis often involves multi-step reactions to build the functionalized quinazolinone core. A common synthetic route is the one-pot condensation of an appropriate anthranilamide with an aldehyde. acs.org This method allows for the introduction of various substituents on the quinazolinone ring, which can then be further modified to create the desired receptor site. For example, Schiff base derivatives of quinazolinone have been synthesized and shown to act as colorimetric and fluorescent chemosensors for metal ions. rsc.org The synthesis of these chemosensors is often straightforward and can be achieved in good yields, making them attractive for practical applications. rsc.org

Selective Detection of Metal Ions (e.g., Co(II), Fe(II), Cu(II), Hg(II), Cd(II), Zn(II))

Quinazolinone-based chemosensors have demonstrated significant potential for the selective detection of a variety of metal ions, which are important targets due to their roles in biological systems and as environmental pollutants.

Cobalt (Co(II)) : While specific examples of this compound based sensors for Co(II) were not prominent in the search results, the general principles of chemosensor design suggest that incorporating a suitable binding moiety for Co(II) onto the quinazolinone scaffold could lead to selective sensors. For instance, a fluorescent chemosensor based on 1,8-naphthalimide (B145957) has been successfully developed for the detection of Co(II) ions. mdpi.com

Iron (Fe(II)/Fe(III)) : A quinazolinone-based chemosensor, 2-(1,3-thiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one, has been synthesized and shown to exhibit high sensitivity and selectivity for Fe(III) ions in aqueous media through changes in its fluorescence properties. tandfonline.comresearchgate.net The development of fluorescent probes for the selective detection of Fe(II) is also an active area of research due to its biological significance. nih.gov

Copper (Cu(II)) : Dihydro phenylquinazolinone-based Schiff base ligands have been developed as colorimetric sensors for the selective and rapid detection of Cu(II) ions. rsc.org These sensors exhibit a distinct color change and fluorescence quenching in the presence of Cu(II).

Mercury (Hg(II)) : The detection of mercury ions is of great environmental importance due to their high toxicity. Various fluorescent chemosensors for Hg(II) have been developed based on different fluorophores, and the quinazolinone scaffold represents a promising platform for the design of such sensors. mdpi.comnih.gov

Cadmium (Cd(II)) : The selective detection of Cd(II) ions is another important application of fluorescent chemosensors. While specific this compound based sensors were not detailed, other novel chemosensors have been designed for the rapid and sensitive turn-on fluorescent detection of Cd(II) in aqueous media. mdpi.com

Zinc (Zn(II)) : Quinazolinone-based chemosensors have been successfully employed for the selective "turn-on" fluorometric detection of Zn(II) ions. rsc.orgresearchgate.net For example, a 2-(quinolin-2-yl)quinazolin-4(3H)-one sensor was synthesized and showed a selective fluorescent response to Zn(II) without interference from other common metal ions. researchgate.net The binding of Zn(II) to the sensor leads to a significant enhancement of its fluorescence intensity. researchgate.net

The following interactive table summarizes the performance of some quinazolinone-based and other relevant chemosensors for the detection of various metal ions.

| Target Ion | Sensor Type | Detection Principle | Limit of Detection (LOD) |

| Fe(III) | Quinazolinone-based | Fluorescence Quenching | 0.0366 µg/mL |

| Zn(II) | Quinazolinone Schiff base | Colorimetric & 'Turn-on' Fluorescence | 7.5 nM (colorimetric), 1.70 nM (fluorometric) |

| Ni(II) | Quinazolinone Schiff base | Colorimetric | 7.9 nM |

| Cu(II) | Dihydro phenylquinazolinone Schiff base | Colorimetric & Fluorescence Quenching | 4.9 x 10⁻⁷ M |

| Hg(II) | Fluorescein-based | Fluorescence Quenching | 0.23 µM |

| Cd(II) | Curcumin-based | 'Turn-on' Fluorescence | 19.25 nM |

| Co(II) | 1,8-Naphthalimide-based | 'Turn-on' Fluorescence | 0.26 µM |

Detection of Specific Gaseous Analytes (e.g., Carbon Monoxide)

The development of sensitive and selective chemical sensors is crucial for environmental monitoring and public safety. Quinazolinone-based compounds have been engineered to act as fluorescent probes for the detection of specific gaseous analytes, most notably carbon monoxide (CO). nih.gov Carbon monoxide is a colorless, odorless, and toxic gas, making its rapid detection a significant challenge. nih.gov

Researchers have designed and synthesized a "turn-on" fluorescence probe, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), for this purpose. nih.gov The detection mechanism is based on a chemical reaction where the nitro group of the non-fluorescent NPQ molecule is reduced by carbon monoxide to an amino group, forming 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ). This transformation from NPQ to the highly fluorescent APQ results in a strong green fluorescence emission. nih.gov

The fluorescence intensity of the solution at 500 nm increases proportionally with the concentration of CO. nih.gov This method provides a clear and measurable "turn-on" signal in the presence of the analyte. The probe demonstrates high selectivity and sensitivity, with a good linear relationship for CO concentrations in the range of 1.0 to 50 µM and a low detection limit of 0.73 µM (equivalent to 20 ppb). nih.gov This technology has been successfully applied to create test papers for the visual detection of CO generated from sources like charcoal combustion. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Carbon Monoxide (CO) | nih.gov |

| Probe Compound | 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) | nih.gov |

| Response Type | Turn-on Fluorescence | nih.gov |

| Emission Wavelength | ~500 nm | nih.gov |

| Linear Detection Range | 1.0 - 50 µM | nih.gov |

| Limit of Detection (LOD) | 0.73 µM (20 ppb) | nih.gov |

Development of pH-Sensitive Photochromic Materials

Photochromic materials, which undergo reversible changes in color upon exposure to light, are of great interest for applications in optical data storage, molecular switches, and smart windows. Certain this compound derivatives have been identified as promising candidates for the development of photochromic materials whose behavior can be controlled by pH. researchgate.net

Specifically, derivatives such as (E)-2-(hydroxystyryl)-3-phenylquinazolin-4(3H)-ones exhibit photoinduced E-Z isomerization around the vinyl C=C bond. researchgate.net This isomerization is the basis of their photochromic behavior. Crucially, the rate of this photochemical transformation can be modulated by altering the pH of the surrounding medium. researchgate.net This makes them acid- and base-sensitive photochromic materials, where the switching speed can be externally controlled. researchgate.net The incorporation of a hydroxyl group in the ortho position of the arylethenyl fragment is key to enabling these photocontrolled processes. researchgate.net These compounds also display luminescence, and the intensity of this light emission is influenced by the solvent and the presence of bases. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

The quinazolinone scaffold is a valuable building block for materials used in OLEDs due to its inherent electron-accepting nature and high thermal stability. By strategically modifying the 2-styryl portion of the molecule, researchers can fine-tune the electronic and photophysical properties for specific roles within an OLED device.

Role as Bipolar Host Materials for Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse a phosphorescent dopant (emitter). An ideal host material should possess high triplet energy to efficiently transfer energy to the dopant and exhibit bipolar charge transport characteristics (the ability to transport both holes and electrons) to ensure a balanced charge flux within the emitting layer. chemrxiv.org

Derivatives of this compound have been designed to function as effective bipolar host materials. chemrxiv.org This is achieved by creating a "push-pull" molecular architecture. The quinazolinone core acts as the electron-accepting (electron-transporting) unit, while an electron-donating moiety, such as carbazole (B46965), is incorporated into the styryl fragment to provide hole-transporting properties. chemrxiv.org Examples of such compounds include 2-(9-phenyl-9H-carbazol-3-yl)quinazolin-4(3H)-one (3CBZ-QZ) and 2-(4-(9H-carbazol-9-yl)phenyl)quinazolin-4(3H)-one (9-CBZQZ). chemrxiv.org The combination of these two functionalities within a single molecule allows for balanced injection and transport of charge carriers, which is critical for achieving high efficiency in PhOLEDs. chemrxiv.orgnih.govrsc.org

Investigation of Charge Transporting Properties (Hole and Electron Transport)

The bipolar nature of these materials stems from the spatial separation of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO, which is responsible for hole transport, is typically localized on the electron-donating part of the molecule (e.g., the carbazole or diphenylaminophenyl unit). mdpi.com Conversely, the LUMO, which facilitates electron transport, is primarily distributed over the electron-deficient quinazolinone core. mdpi.com

This separation allows the molecule to effectively transport both types of charge carriers. The efficiency of this transport is quantified by measuring hole and electron mobility. For new bipolar host materials based on indolocarbazole, hole mobility values have been measured in the range of 2.16 × 10⁻³ to 3.43 × 10⁻³ cm²/Vs, while electron mobility was found to be around 4.41 × 10⁻⁹ to 9.13 × 10⁻⁹ cm²/Vs. mdpi.com This ability to conduct both holes and electrons simultaneously is the defining characteristic of a bipolar material, making these quinazolinone derivatives suitable for use as single-layer host materials in OLEDs. osti.gov

Influence of Structural Modifications on Electroluminescent Emission Spectra

The color of light emitted from an OLED can be precisely tuned by making structural modifications to the electroluminescent material. In the case of this compound derivatives, altering the electron-donating strength of the substituent on the styryl group has a direct impact on the emission spectrum. mdpi.com

Introducing stronger electron-donating groups or extending the conjugation of the molecule leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission maxima. mdpi.com This is because these modifications reduce the energy gap between the HOMO and LUMO levels. For example, replacing a diethylaminophenyl group with a more strongly donating diphenylaminophenyl or (carbazol-9-yl)phenyl group results in a red-shift of the emission peak. mdpi.com This principle allows for the rational design of materials that emit light across the visible spectrum, from blue to red, by simply changing the chemical structure of the styryl substituent.

| Substituent at Position 2 | Emission Maxima (λem, nm) in Toluene | Reference |

|---|---|---|

| 4-(Diethylamino)phenyl | 483 | mdpi.com |

| 4-(Diphenylamino)phenyl | 527 | mdpi.com |

| 4-(9H-Carbazol-9-yl)phenyl | 535 | mdpi.com |

Future Research Directions and Emerging Perspectives for 2 Styrylquinazolin 4 3h One

Development of Novel and Sustainable Synthetic Methodologies

The future of 2-styrylquinazolin-4(3H)-one synthesis is trending towards environmentally benign and efficient protocols. Traditional methods are being reimagined and replaced by innovative strategies that prioritize sustainability, atom economy, and operational simplicity. Key areas of development include one-pot tandem reactions and the use of alternative energy sources.

Green synthetic protocols that operate under catalyst- and solvent-free conditions are at the forefront of this evolution. rsc.org One-pot tandem condensations involving starting materials like isatoic anhydride (B1165640) have proven effective for creating highly functionalized 2-styrylquinazolin-4(3H)-ones. rsc.orgresearchgate.net These methods significantly reduce waste and simplify purification processes.

Furthermore, the adoption of alternative energy sources is revolutionizing the synthesis of these compounds. Microwave-assisted synthesis, for instance, offers rapid reaction times and often leads to higher yields compared to conventional heating. rsc.orgnih.gov A particularly novel approach involves the use of visible light-induced condensation cyclization, presenting a highly sustainable and modern pathway to the quinazolinone core. nih.gov The development of metal-free catalytic systems, such as those using simple oxidants like sodium hypochlorite (B82951) (NaOCl) or di-tert-butyl peroxide (DTBP), further underscores the shift towards greener and more cost-effective synthetic methodologies. mdpi.comderpharmachemica.com

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| One-Pot Tandem Condensation | Catalyst- and solvent-free | High atom economy, reduced waste, operational simplicity | rsc.orgresearchgate.net |

| Microwave Irradiation | Alternative energy source | Rapid reaction times, improved yields | rsc.orgnih.gov |

| Visible Light Photocatalysis | Use of light as an energy source | High sustainability, mild reaction conditions | nih.gov |

| Metal-Free Oxidation | Utilizes simple oxidants (e.g., NaOCl, DTBP) | Avoids toxic metal catalysts, cost-effective | mdpi.comderpharmachemica.com |

Comprehensive Exploration of Structure-Function Relationships

A deeper and more systematic exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for unlocking the full potential of the this compound scaffold. Future research will focus on elucidating how specific structural modifications influence biological activity and material properties.

Systematic modifications of both the quinazolinone core and the styryl substituent are necessary. For instance, the introduction of various functional groups at different positions on the styryl ring, such as hydroxyl or methoxy (B1213986) groups, has been shown to significantly impact the cytotoxic potency of these compounds against cancer cell lines. rsc.org The electronic properties of these substituents are often a determining factor for specific biological activities, such as the inhibition of photosynthetic electron transport. nih.gov

The 2-styryl moiety itself has been identified as a critical pharmacophore that can enhance the antimicrobial activity of the quinazolinone nucleus. researchgate.net By systematically synthesizing and screening libraries of analogues with diverse substitution patterns, researchers can build comprehensive SAR models. These models will be invaluable for identifying the key structural features required for high potency and selectivity against various biological targets, including bacteria, fungi, and cancer cells. researchgate.neteco-vector.com

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

Moving beyond preliminary biological screening, future research must delve into the precise molecular and cellular mechanisms through which this compound derivatives exert their effects. Understanding these mechanisms is fundamental to their development as therapeutic agents or advanced materials.

A significant body of evidence points to the inhibition of tubulin polymerization as a key mechanism for the anticancer activity of many 2-styrylquinazolin-4(3H)-ones. rsc.orgacs.orgnih.gov Advanced studies are needed to characterize the exact binding interactions within the colchicine (B1669291) binding site of tubulin and to understand how these interactions disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. rsc.orgsemanticscholar.org

Beyond tubulin inhibition, other molecular targets have been identified. For example, certain derivatives have been shown to inhibit bacterial cell wall biosynthesis by targeting DD-transpeptidases, while others act as DNA gyrase inhibitors. researchgate.netmdpi.com Future investigations should employ a range of advanced techniques, including proteomics, genomics, and cellular imaging, to identify novel targets and signaling pathways modulated by these compounds. Elucidating these intricate mechanisms will provide a rational basis for designing next-generation derivatives with improved efficacy and reduced off-target effects.

Integration of Advanced Computational Modeling for Rational Design

The integration of advanced computational modeling is set to revolutionize the rational design of novel this compound derivatives. In silico techniques are becoming indispensable tools for predicting biological activity, understanding molecular interactions, and prioritizing synthetic targets, thereby saving significant time and resources.

Molecular docking studies have already proven effective in visualizing how these compounds fit into the binding sites of their protein targets, such as the colchicine pocket of tubulin. rsc.org Building on this, the development of robust quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will allow for the prediction of the therapeutic potency of new designs. nih.govunar.ac.id

Future research will increasingly rely on a combination of experimental work and sophisticated computational studies. mdpi.com Molecular dynamics (MD) simulations can be used to study the stability of ligand-protein complexes over time, while advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations can provide deeper insights into binding affinities. mdpi.com These computational approaches will accelerate the discovery of new lead compounds with optimized properties for specific therapeutic applications. nih.govunar.ac.id

| Computational Technique | Application | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding mode and affinity to a target protein | Visualization of ligand-protein interactions, identification of key binding residues | rsc.org |

| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models of biological activity | Correlation of 3D structural features with potency, guidance for structural modification | nih.govunar.ac.id |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes | Assessment of binding stability, conformational changes | mdpi.com |

| MM/PBSA Calculations | Estimating free energy of binding | Quantitative prediction of binding affinity | mdpi.com |

Design and Development of Multifunctional Materials with Tunable Properties

The unique structural and electronic properties of the this compound scaffold extend its potential beyond pharmacology into the realm of materials science. Future research is expected to focus on harnessing these properties to create novel multifunctional materials with precisely controlled, or "tunable," characteristics.

The extended π-conjugated system inherent in arylvinyl-substituted quinazolines makes them attractive candidates for applications in optoelectronics. researchgate.net By strategically modifying the donor-acceptor characteristics of the molecule, it is possible to tune its electronic and optical properties. This opens the door to developing materials for nonlinear optical (NLO) applications. researchgate.net

Furthermore, the incorporation of specific functional groups can impart sensitivity to environmental stimuli, such as pH. This could lead to the development of colorimetric sensors, where a change in pH induces a visible color change in the material. researchgate.net The design of such "smart" materials with tunable fluorescent or electronic properties represents a significant and exciting new direction for this class of compounds. mdpi.com

Exploration of New Avenues for Bioimaging and Optoelectronic Applications

Building on their potential as functional materials, a promising future direction for this compound derivatives lies in their application as bioimaging agents and components in optoelectronic devices. Their inherent fluorescence and tunable photophysical properties are key to these emerging applications.

The ability of these compounds to act as fluorophores is fundamental to their use in bioimaging. mdpi.com By attaching targeting moieties, researchers could develop fluorescent probes that selectively accumulate in specific cells or organelles, allowing for real-time visualization of biological processes. Their photoluminescent properties are also highly relevant for applications in optoelectronics. researchgate.net